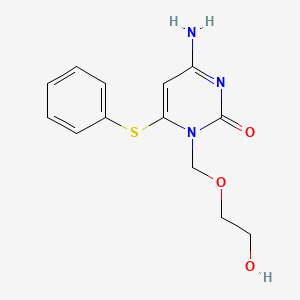
2(1H)-Pyrimidinone, 4-amino-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrimidinone, 4-amino-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)- is a synthetic organic compound with a complex structure It belongs to the class of pyrimidinones, which are heterocyclic compounds containing a pyrimidine ring with a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)- can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-2(1H)-pyrimidinone with 2-(phenylthio)ethanol in the presence of a suitable base, such as sodium methoxide, in methanol. The reaction is typically carried out at ambient temperature for a few hours, resulting in the formation of the desired product .
Another method involves the use of 2-(trimethylsiloxy)ethoxymethyl iodide as a protecting group for the hydroxyl group, followed by the reaction with 4-amino-2(1H)-pyrimidinone and subsequent deprotection to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group in the pyrimidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2(1H)-Pyrimidinone, 4-amino-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Materials Science: The compound’s unique structure allows it to be used in the synthesis of novel materials with specific properties, such as conductivity and fluorescence.
Biology: It is used in biochemical studies to understand enzyme-substrate interactions and the mechanisms of enzyme inhibition.
Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in the case of antiviral or anticancer applications .
Comparación Con Compuestos Similares
Similar Compounds
4-amino-2(1H)-pyrimidinone: Lacks the phenylthio and hydroxyethoxy groups, making it less versatile in terms of chemical reactivity and applications.
2(1H)-Pyrimidinone, 4-amino-1-((2-hydroxyethoxy)methyl)-6-(methylthio)-: Similar structure but with a methylthio group instead of a phenylthio group, which may affect its chemical properties and biological activity.
Uniqueness
2(1H)-Pyrimidinone, 4-amino-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)- is unique due to the presence of both the phenylthio and hydroxyethoxy groups. These functional groups enhance its chemical reactivity and potential applications in various fields. The phenylthio group can participate in oxidation and substitution reactions, while the hydroxyethoxy group provides additional sites for chemical modification and interaction with biological targets.
Propiedades
Número CAS |
125057-04-7 |
|---|---|
Fórmula molecular |
C13H15N3O3S |
Peso molecular |
293.34 g/mol |
Nombre IUPAC |
4-amino-1-(2-hydroxyethoxymethyl)-6-phenylsulfanylpyrimidin-2-one |
InChI |
InChI=1S/C13H15N3O3S/c14-11-8-12(20-10-4-2-1-3-5-10)16(13(18)15-11)9-19-7-6-17/h1-5,8,17H,6-7,9H2,(H2,14,15,18) |
Clave InChI |
QLLBSOSMKJRSDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC(=NC(=O)N2COCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















